9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one CAS number 141106-24-3 properties
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one CAS number 141106-24-3 properties
CAS Number: 141106-24-3
Abstract
This technical guide provides a comprehensive overview of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one, a halogenated derivative of the benzoxepinone scaffold. While specific literature on this compound is sparse, this document consolidates foundational chemical principles and data from analogous structures to offer insights into its physicochemical properties, plausible synthetic routes, expected spectral characteristics, and potential applications in research and development. The guide is intended for researchers, medicinal chemists, and drug development professionals interested in heterocyclic chemistry and the exploration of novel chemical entities.
Introduction and Molecular Overview
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one belongs to the benzoxepine class of heterocyclic compounds, which are characterized by a benzene ring fused to a seven-membered oxepine ring.[1] The "-one" suffix indicates the presence of a ketone functional group, and the "dihydro-" prefix specifies the partial saturation of the oxepine ring. The structure is further distinguished by a chlorine atom at the 9-position of the aromatic ring.
The core benzoxepinone scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[2][3][4] The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making this compound a potentially valuable intermediate for the synthesis of novel bioactive molecules.[5]
The structure incorporates an α-chloro ketone moiety, a versatile functional group known for its distinct reactivity.[6][7] This feature allows for a variety of subsequent chemical transformations, positioning the compound as a useful building block in organic synthesis.
Caption: Molecular structure of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.
Physicochemical and Predicted Properties
While experimentally determined data for this specific compound are not widely published, its key physicochemical properties can be reliably calculated based on its structure.
| Property | Value | Source |
| CAS Number | 141106-24-3 | N/A |
| Molecular Formula | C₁₀H₉ClO₂ | [6] |
| Molecular Weight | 196.63 g/mol | [6] |
| Appearance | Predicted: Off-white to light yellow solid | Inferred |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents), sparingly soluble in water | Inferred |
| XLogP3 | 2.4 (Predicted) | Inferred from similar structures |
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of the 3,4-dihydro-1-benzoxepin-5(2H)-one core is through an intramolecular Friedel-Crafts acylation.[8][9] This approach involves the cyclization of a suitable precursor, such as 3-(4-chlorophenoxy)propanoic acid.
The key steps are:
-
Formation of the Acyl Chloride: The carboxylic acid precursor is converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Lewis Acid-Catalyzed Cyclization: The acyl chloride undergoes an intramolecular electrophilic aromatic substitution in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion attacks the electron-rich aromatic ring, leading to the formation of the seven-membered ring and the desired ketone.[10][11]
Caption: Proposed synthetic workflow for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.
Reactivity Profile: The α-Chloro Ketone Moiety
The presence of the α-chloro ketone functional group imparts significant reactivity to the molecule.[6] The carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution.[7] This bifunctional nature allows for a range of synthetic transformations, including:
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups at the 4-position.
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives, typically esters if an alkoxide is used as the base.[7]
-
Formation of Heterocycles: The compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as thiazoles or pyrroles, by reacting with appropriate binucleophiles.[7]
Predicted Spectral Data
1H and 13C NMR Spectroscopy
The NMR spectra are expected to show characteristic signals for the aromatic and aliphatic protons and carbons.
| Spectral Data | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| 1H NMR | 7.0 - 7.8 | m | Aromatic protons |
| 4.5 - 4.8 | t | -O-CH₂- | |
| 2.8 - 3.1 | t | -CH₂-C=O | |
| 13C NMR | 190 - 200 | s | C=O (Ketone) |
| 120 - 160 | m | Aromatic carbons | |
| 65 - 75 | s | -O-CH₂- | |
| 40 - 50 | s | -CH₂-C=O |
Note: Predicted shifts are relative to TMS and may vary depending on the solvent used.[17]
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule.[18][19]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1670 - 1690 | Strong |
| C-O-C (Ether) | 1250 - 1300 (asymmetric) & 1000-1100 (symmetric) | Strong |
| Aromatic C=C | 1580 - 1600 | Medium-Weak |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aliphatic C-H | 2850 - 3000 | Medium |
| C-Cl | 700 - 800 | Medium-Strong |
Mass Spectrometry (MS)
In mass spectrometry, particularly under electron ionization (EI), the molecule is expected to show a distinct isotopic pattern for the molecular ion due to the presence of chlorine (35Cl and 37Cl isotopes in an approximate 3:1 ratio).[20][21]
| Ion | Predicted m/z | Notes |
| [M]⁺ | 196 | Corresponding to the 35Cl isotope. |
| [M+2]⁺ | 198 | Corresponding to the 37Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak. |
| Fragment Ions | Various | Expected fragmentation patterns include the loss of CO, Cl, and cleavage of the oxepine ring.[22][23][24] |
Potential Research Applications
Given the limited specific data, the applications of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one are largely speculative but can be inferred from the known biological activities of related scaffolds.
-
Medicinal Chemistry Intermediate: The benzophenone and benzoxepine moieties are present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][25][26][27] This compound serves as a valuable starting material for creating libraries of novel derivatives for drug discovery screening.
-
Probing Biological Systems: As a functionalized heterocyclic molecule, it could be used in the development of chemical probes to study biological pathways. The α-chloro ketone group allows for covalent modification of biological targets, which can be a useful strategy in chemical biology.
-
Materials Science: Benzophenone derivatives are widely used as photoinitiators in polymer chemistry. While the specific properties of this compound are unknown, its core structure suggests a potential for investigation in this area.
Safety and Handling
No specific safety data sheet (SDS) is available for 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity, and by considering the hazards associated with its functional groups (chlorinated aromatic compound and α-chloro ketone).[28]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[28][29]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes should be worn. Chemically resistant gloves (e.g., nitrile or neoprene) are essential.[29]
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[28][30]
Caption: General workflow for the safe handling of 9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.
Storage and Disposal
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[29]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one is a functionalized heterocyclic compound with potential as a versatile intermediate in synthetic and medicinal chemistry. While direct experimental data remains scarce, this guide provides a robust, inferred profile based on established chemical principles and data from structurally related molecules. Its plausible synthesis via intramolecular Friedel-Crafts acylation and the reactivity of its α-chloro ketone moiety make it an attractive scaffold for further chemical exploration. As with any compound with limited toxicological data, strict adherence to safety protocols is paramount. Further research is warranted to fully characterize its properties and unlock its potential in various scientific domains.
References
-
α-Halo ketone - Wikipedia. Available at: [Link]
- DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones - Google Patents.
-
Selective Friedel–Crafts Acylation Reactions of 2-Arylphenoxyacetic Acids: A Simple and Efficient Methodology to Synthesize Dibenzoxepine and Arylcoumaranone Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives - PubMed. Available at: [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - MDPI. Available at: [Link]
-
Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones | Journal of the American Chemical Society. Available at: [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]
-
3-Methyl-2H-1-benzoxepin-5-one - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]
-
3,4-Dihydro-3-hydroxy-4-(phenylmethyl)-1-benzoxepin-5(2H)-one - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. Available at: [Link]
-
Benzophenone - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed. Available at: [Link]
-
4,5-Dihydro-1-benzoxepin-3(2H)-one | C10H10O2 | CID 11367177 - PubChem. Available at: [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. Available at: [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. Available at: [Link]
- CN104130188B - Preparation method of 8-chloro-1-methyl-2, 3,4, 5-tetrahydro-1H-3-benzazepine - Google Patents.
-
Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed. Available at: [Link]
-
Synthesis and Decontamination Effect on Chemical and Biological Agents of Benzoxonium-Like Salts - MDPI. Available at: [Link]
-
Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed. Available at: [Link]
-
mass spectra - the M+2 peak - Chemguide. Available at: [Link]
-
Handling Chlorine Safely. Available at: [Link]
-
The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives - ResearchGate. Available at: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. Available at: [Link]
-
Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - NIH. Available at: [Link]
-
DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS - Anveshana's International Publication. Available at: [Link]
-
Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed. Available at: [Link]
-
(PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate. Available at: [Link]
-
13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0199922) - NP-MRD. Available at: [Link]
-
2,3,4,5-tetrahydro-1-benzoxepin-5-one - PubChemLite. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]
- ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. - Google Patents.
-
Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]
-
Showing metabocard for 4,5-Dihydro-1-benzoxepin-3(2H)-one (HMDB0029714). Available at: [Link]
-
¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The Properties and the Use of Substituted Benzofuroxans in Pharma... - Ingenta Connect. Available at: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
-
Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]
-
safety guidelines for chlorine - Environment Surveillance Centre & Emergency Response Centre, Bhopal. Available at: [Link]
-
Chlorine Safety - Texas Department of Insurance. Available at: [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 5. Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 12. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. Benzophenone [webbook.nist.gov]
- 15. 4,5-Dihydro-1-benzoxepin-3(2H)-one | C10H10O2 | CID 11367177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. PubChemLite - 2,3,4,5-tetrahydro-1-benzoxepin-5-one (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 17. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. CCOHS: Chlorine [ccohs.ca]
- 30. njuajif.org [njuajif.org]
